N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Description
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex pyranodioxin derivative featuring:
- Phenylmethoxy group: Enhances lipophilicity and aromatic stability.
- Acetamide moiety: Common in bioactive molecules, influencing solubility and intermolecular interactions.
This compound is likely utilized in glycosidase inhibition studies or as a synthetic intermediate for carbohydrate-based pharmaceuticals .
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO11/c1-15(31)29-20-25(40-28-23(34)22(33)21(32)18(12-30)37-28)24-19(14-36-26(39-24)17-10-6-3-7-11-17)38-27(20)35-13-16-8-4-2-5-9-16/h2-11,18-28,30,32-34H,12-14H2,1H3,(H,29,31)/t18-,19-,20-,21+,22+,23-,24+,25-,26?,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLFXLKFXJEJD-ONYJJJNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724581 | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90754-58-8 | |
| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-4,6-O-(phenylmethylene)-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90754-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharide units are protected using benzylidene groups.
Glycosylation: The protected monosaccharides undergo glycosylation to form the disaccharide linkage.
Deprotection: The benzylidene groups are removed under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactors are used to carry out the protection, glycosylation, and deprotection steps.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different protective or functional groups.
Scientific Research Applications
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide has several scientific research applications:
Chemistry: Used in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cell-cell recognition and signaling.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of glycosylated products and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to lectins and other carbohydrate-binding proteins.
Pathways Involved: It participates in glycosylation pathways and can modulate immune responses by interacting with glycan receptors.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key differences in substituents, molecular weight, and applications among the target compound and analogs:
Pharmacological and Physicochemical Properties
- Hydrophilicity : The glucose substituent in the target compound increases water solubility compared to nitro (59868-86-9) or benzylidene (23819-31-0) analogs.
- Stability : Electron-withdrawing groups (e.g., nitro in 59868-86-9) reduce electron density, slowing oxidation but increasing susceptibility to nucleophilic attack.
- Bioactivity : The target’s glucose moiety may mimic natural substrates in enzymatic assays, whereas benzothiazole derivatives () exhibit sp³-hybridized systems for conformational rigidity .
Biological Activity
N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide is a complex organic compound with potential biological activities. Its intricate structure suggests possible interactions with various biological pathways. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features multiple functional groups that contribute to its biological properties. The presence of hydroxymethyl and phenylmethoxy groups indicates potential for diverse interactions in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure may contribute to free radical scavenging abilities. For instance:
Anticancer Potential
Studies have explored the anticancer potential of structurally related compounds. The compound's ability to inhibit cell proliferation in various cancer cell lines has been investigated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may exert cytotoxic effects on cancer cells through apoptosis and cell cycle modulation.
Antimicrobial Activity
The antimicrobial properties of similar hexahydropyrano compounds have been documented. The compound's structural features may enhance its interaction with microbial membranes:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the biological activities of related compounds. For example:
- Study on Antioxidant Properties : A study demonstrated that a related hexahydropyrano compound showed a significant reduction in oxidative stress markers in vitro.
- Clinical Trials for Anticancer Activity : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
The mechanisms underlying the biological activities of N-[(4aR,6S,7R,8R,8aR)-... are likely multifaceted:
- Free Radical Scavenging : The phenolic components may donate electrons to free radicals.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer cell proliferation.
- Membrane Disruption : Interaction with microbial membranes leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
